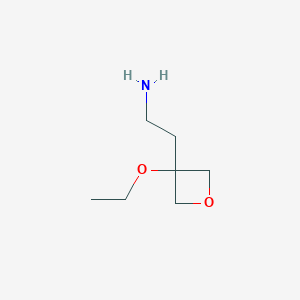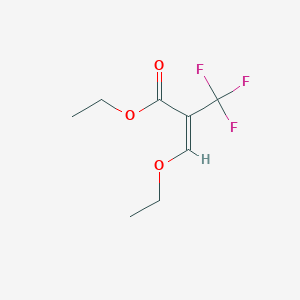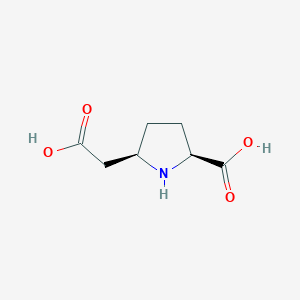
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the carboxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino acid derivative with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring. The carboxymethyl group can then be introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyrrolidine-2,5-dione derivatives, while reduction can produce pyrrolidine-2-carbinol derivatives .
Applications De Recherche Scientifique
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mécanisme D'action
The mechanism by which (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its binding affinity and the nature of the target enzyme. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the binding mode and efficacy of the compound. Additionally, the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis and as a chiral ligand
Uniqueness
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both carboxyl and carboxymethyl groups. These features confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Clé InChI |
LIZWYFXJOOUDNV-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@H](N[C@H]1CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(NC1CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
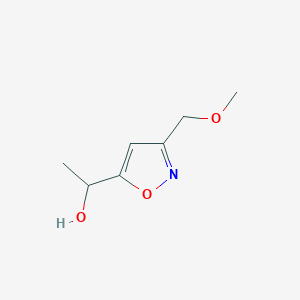

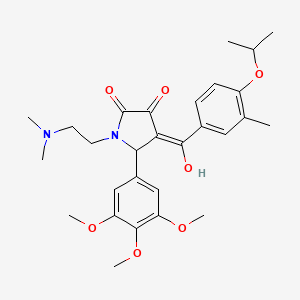
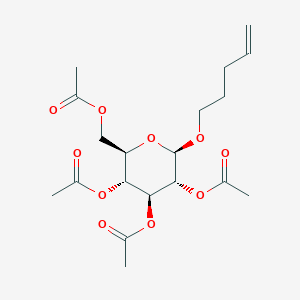



![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
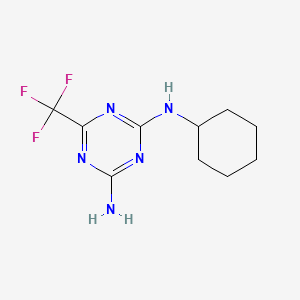
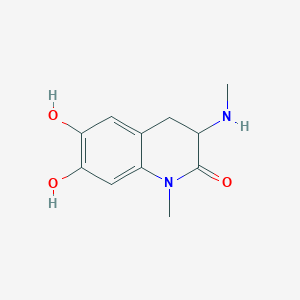
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
